3,5-Dichloro-2,4-difluorotoluene

Reaction Kinetics Gas-Phase Chemistry Halogenated Aromatics

Procure this specific isomer to guarantee the correct stereoelectronic profile for Teflubenzuron coupling reactions. The 2,4-difluoro-3,5-dichloro substitution pattern is critical for SNAr reactivity and cannot be replicated by generic difluoro- or dichlorotoluene analogs. Its confirmed crystal structure also makes it an ideal reference standard for HPLC/GC-MS method validation in agrochemical synthesis. Standard R&D and pilot-scale packaging available.

Molecular Formula C7H4Cl2F2
Molecular Weight 197.01 g/mol
CAS No. 1858242-60-0
Cat. No. B6329265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,4-difluorotoluene
CAS1858242-60-0
Molecular FormulaC7H4Cl2F2
Molecular Weight197.01 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1F)Cl)F)Cl
InChIInChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3
InChIKeyXSONDKIAYOLPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,5-Dichloro-2,4-difluorotoluene (CAS 1858242-60-0) for Research and Industrial Use


3,5-Dichloro-2,4-difluorotoluene (CAS: 1858242-60-0) is a highly halogenated aromatic compound belonging to the class of difluorodichlorotoluenes. Its molecular formula is C7H4Cl2F2, with a molecular weight of 197.01 g/mol . The compound features a toluene core substituted with two chlorine atoms at the 3- and 5-positions and two fluorine atoms at the 2- and 4-positions . This unique substitution pattern imparts distinct physicochemical properties, positioning it as a specialized building block primarily for agrochemical synthesis, notably as an intermediate in the production of the chitin synthesis inhibitor Teflubenzuron [1].

Why Generic Substitution of 3,5-Dichloro-2,4-difluorotoluene (CAS 1858242-60-0) is Not Advised


Substituting 3,5-Dichloro-2,4-difluorotoluene with a generic difluorotoluene or dichlorotoluene analog is scientifically unsound due to the synergistic impact of its specific 2,4-difluoro and 3,5-dichloro substitution pattern. This arrangement dictates its unique electron distribution, steric profile, and chemical reactivity . Kinetic studies on difluorotoluene isomers demonstrate that even positional isomerism significantly alters reactivity with chlorine atoms, with para-substituted isomers showing larger rate constants than others [1]. Furthermore, the presence of both fluorine and chlorine atoms creates a specific reactivity profile essential for its established role as an intermediate in Teflubenzuron synthesis, a pathway that cannot be replicated by compounds with a different halogen substitution pattern [2]. Class-level inference suggests that changing the halogenation pattern would alter the compound's metabolic stability and biological activity in downstream products, making substitution a high-risk proposition without extensive revalidation.

Quantitative Evidence for Selecting 3,5-Dichloro-2,4-difluorotoluene (CAS 1858242-60-0) over Analogs


Impact of Substitution Pattern on Reactivity in Gas-Phase Chlorine Atom Reactions

The reactivity of difluorotoluene isomers with chlorine atoms is highly dependent on the substitution pattern, with rate constants differing significantly between isomers. While direct data for 3,5-dichloro-2,4-difluorotoluene is not available, studies on its non-chlorinated analogs provide a quantitative framework for understanding its unique reactivity. This data suggests that the specific 2,4-difluoro substitution pattern, when combined with 3,5-dichloro substitution, would result in a distinct reactivity profile compared to other halogenated toluene derivatives [1].

Reaction Kinetics Gas-Phase Chemistry Halogenated Aromatics

Structural Confirmation via X-ray Crystallography

The solid-state structure of 3,5-dichloro-2,4-difluorotoluene has been confirmed by single-crystal X-ray diffraction, providing definitive proof of its substitution pattern and molecular geometry. This analysis resolved the compound's structure with a refinement to an R-value of 0.050 using 2126 observed reflections, establishing a high-confidence reference for its unique three-dimensional conformation [1]. This is crucial for quality control and for computational modeling studies that rely on accurate structural data.

Structural Chemistry Crystallography Quality Control

Key Application Scenarios for 3,5-Dichloro-2,4-difluorotoluene (CAS 1858242-60-0)


Agrochemical Synthesis: Intermediate for Teflubenzuron Production

3,5-Dichloro-2,4-difluorotoluene serves as a crucial intermediate in the multi-step synthesis of Teflubenzuron, a benzoylphenylurea chitin synthesis inhibitor. The compound's specific halogenation pattern is essential for constructing the 3,5-dichloro-2,4-difluorophenyl moiety of the final active ingredient [1]. Procurement of this specific isomer ensures the correct stereoelectronic properties are present for the subsequent coupling reactions with 2,6-difluorobenzoyl chloride, which is critical for achieving the desired insecticidal activity [1].

Chemical Research: Study of Halogenated Aromatic Reactivity

Due to its defined and confirmed crystal structure, 3,5-dichloro-2,4-difluorotoluene is an ideal substrate for studying nucleophilic aromatic substitution (SNAr) reactions where the relative leaving group ability of chlorine versus fluorine can be probed under various conditions [2]. The quantitative kinetic data from difluorotoluene isomer studies provide a baseline for designing experiments to explore how the addition of two chlorine atoms alters reaction pathways and rate constants compared to the non-chlorinated analogs [3].

Analytical Method Development and Quality Control

The compound's distinct halogenation pattern and confirmed solid-state structure make it a valuable reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) used to monitor reaction progress and purity in the synthesis of fluorinated agrochemicals. Its unique spectroscopic signature, as defined by the reported crystal structure, aids in accurate identification and quantification in complex matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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